molecular formula C9H6BrClN2 B1330438 3-Bromo-6-chloroquinolin-8-amine CAS No. 183543-65-9

3-Bromo-6-chloroquinolin-8-amine

Cat. No. B1330438
M. Wt: 257.51 g/mol
InChI Key: VTEHYIYYGYXIEA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives often involves selective functionalization strategies. For instance, the Buchwald-Hartwig amination reaction is a pivotal step in the synthesis of 6-heterocyclic substituted 2-aminoquinolines, which shows the potential for selective functionalization of quinoline derivatives . Additionally, the Sandmeyer reaction is mentioned as a method for replacing amino groups with halogens, which could be relevant for the synthesis of halogenated quinolines . The Knorr synthesis is another method that has been used for the preparation of 6-bromoquinolin-2(1H)-one, indicating the versatility of synthetic approaches for bromoquinoline derivatives .

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be elucidated using various spectroscopic techniques. For example, the crystal structure and conformational analysis of 3-benzyl-6-bromo-2-chloroquinoline were performed using X-ray diffraction and density functional theory (DFT) calculations . These techniques could similarly be applied to determine the molecular structure of 3-Bromo-6-chloroquinolin-8-amine.

Chemical Reactions Analysis

Quinoline derivatives can undergo a variety of chemical reactions. The reactivity of halogenated quinolines with nucleophilic reagents has been explored, leading to the formation of different substituted quinazoline diones . Regioselective synthesis of 3-bromoquinoline derivatives has been achieved through a formal [4 + 2]-cycloaddition, demonstrating the potential for diverse chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can be inferred from their molecular structure and substituents. For example, the presence of halogen atoms can influence the compound's reactivity and interaction with other molecules. The molecular electrostatic potential and frontier molecular orbitals of quinoline compounds have been investigated using DFT, providing insights into their physicochemical properties .

Scientific Research Applications

Synthesis of Ligands for Protein-Protein Interactions

3-Bromo-6-chloroquinolin-8-amine is utilized in the synthesis of ligands targeting Src homology 3 (SH3) domains, important for protein-protein interactions. A study demonstrates the use of Buchwald-Hartwig chemistry for selective amination, leading to compounds with increased binding affinity for SH3 domains. This process contributes to the development of therapeutic agents (Smith et al., 2008).

Interaction with Nucleophilic Reagents

In another application, 3-Bromo-6-chloroquinolin-8-amine interacts with nucleophilic reagents like water, alcohols, and amines. This interaction forms a range of derivatives, useful in various chemical syntheses (Kuryazov et al., 2010).

Solid-Phase Synthesis of Cytotoxic Derivatives

The compound also finds use in solid-phase synthesis of derivatives with potential cytotoxic activity against cancer cell lines. This application is particularly relevant in medicinal chemistry for the development of new anticancer agents (Kadrić et al., 2014).

Formation of Novel Molecular Structures

In the field of crystallography and molecular design, 3-Bromo-6-chloroquinolin-8-amine is involved in forming unique molecular structures. Studies show its role in forming three-dimensional structures through weak hydrogen bonds, contributing to our understanding of molecular interactions and geometries (Bai et al., 2012).

Microwave-Assisted Synthesis

Additionally, the compound is used in microwave-assisted synthesis methods. This approach enhances reaction efficiency and yield, demonstrating its role in modern, rapid, and efficient chemical synthesis (Mohammadi & Hossini, 2011).

Development of Antimycotic Agents

3-Bromo-6-chloroquinolin-8-amine also contributes to the development of antimycotic agents. Its derivatives are explored for potential use against various fungal strains, indicating its importance in pharmaceutical research and drug development (Kumar et al., 2011).

Safety And Hazards

The safety data sheet for “3-Bromo-6-chloroquinolin-8-amine” indicates that it may cause skin irritation . It should be stored in a tightly-closed container when not in use, and in a cool, dry, well-ventilated area away from incompatible substances .

Future Directions

Quinoline derivatives, including “3-Bromo-6-chloroquinolin-8-amine”, have been found to exhibit important biological activities, such as antimalarial, antimicrobial, and anticancer effects . Therefore, they are of great interest for future research in medicinal chemistry.

properties

IUPAC Name

3-bromo-6-chloroquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2/c10-6-1-5-2-7(11)3-8(12)9(5)13-4-6/h1-4H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTEHYIYYGYXIEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C=NC2=C(C=C1Cl)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00305385
Record name 3-bromo-6-chloroquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00305385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-6-chloroquinolin-8-amine

CAS RN

183543-65-9
Record name 3-bromo-6-chloroquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00305385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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